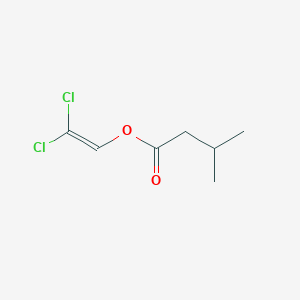

2,2-Dichloroethenyl 3-methylbutanoate

Description

2,2-Dichloroethenyl 3-methylbutanoate is an ester derived from 3-methylbutanoic acid (isovaleric acid) and 2,2-dichloroethenol. Its structure features a dichloro-substituted ethenyl group (Cl₂C=CH–O–) esterified to the 3-methylbutanoate moiety.

Properties

CAS No. |

62581-66-2 |

|---|---|

Molecular Formula |

C7H10Cl2O2 |

Molecular Weight |

197.06 g/mol |

IUPAC Name |

2,2-dichloroethenyl 3-methylbutanoate |

InChI |

InChI=1S/C7H10Cl2O2/c1-5(2)3-7(10)11-4-6(8)9/h4-5H,3H2,1-2H3 |

InChI Key |

RVGXOGYZYXSEDL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)OC=C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,2-Dichloroethenyl 3-methylbutanoate typically involves the esterification of 3-methylbutanoic acid with 2,2-dichloroethenol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating under reflux to drive the reaction to completion . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

2,2-Dichloroethenyl 3-methylbutanoate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group into an alcohol.

Substitution: The chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions include carboxylic acids, alcohols, and substituted esters .

Scientific Research Applications

2,2-Dichloroethenyl 3-methylbutanoate has various applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.

Medicine: Research into potential pharmaceutical applications, particularly in drug delivery systems.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 2,2-Dichloroethenyl 3-methylbutanoate involves its interaction with esterases, which hydrolyze the ester bond to produce 3-methylbutanoic acid and 2,2-dichloroethenol. These products can then participate in further biochemical pathways . The molecular targets include esterases and other enzymes involved in ester metabolism.

Comparison with Similar Compounds

2,2-Dichloroethenyl 3-Methylbutanoate vs. Pyrethroids

Pyrethroids like permethrin and cypermethrin share the 3-(2,2-dichloroethenyl) group but incorporate a cyclopropanecarboxylic acid backbone esterified to complex alcohols (e.g., 3-phenoxybenzyl alcohol). This structural complexity enhances their stability and insecticidal activity . In contrast, 2,2-dichloroethenyl 3-methylbutanoate lacks the cyclopropane ring and phenoxy groups, likely reducing its environmental persistence and target specificity.

2,2-Dichloroethenyl 3-Methylbutanoate vs. Dichlorvos (Organophosphate)

Dichlorvos (2,2-dichloroethenyl dimethyl phosphate) is an organophosphate insecticide with a phosphate ester core.

Physicochemical Properties

*Predicted based on structural analogs.

Stability and Environmental Impact

- Pyrethroids : Exhibit photostability due to cyclopropane and halogenated groups, leading to longer environmental persistence .

- Dichlorvos : Hydrolyzes rapidly in water, reducing residue accumulation .

- 2,2-Dichloroethenyl 3-Methylbutanoate: Predicted to have moderate stability, with hydrolysis rates dependent on esterase activity and pH.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.